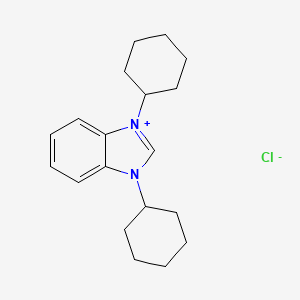

1,3-Dicyclohexylbenzimidazolium chloride

説明

Historical Context and Evolution of N-Heterocyclic Carbene Chemistry in Organic Synthesis

The conceptualization of N-Heterocyclic Carbenes dates back to the 1960s, with early investigations into their reactivity and stability. scripps.edu However, for a considerable period, the potential of NHCs as ligands for metal complexes remained largely unexplored. scripps.edu A pivotal moment in the history of NHC chemistry occurred in 1991 when the first stable, "bottle-able" N-heterocyclic carbene, 1,3-bis(adamantyl)imidazol-2-ylidene, was isolated and characterized. acs.org This breakthrough catalyzed a surge of intensive research into these compounds and their metal complexes, a field that continues to expand more than three decades later. acs.orgthieme.de

The unique properties of NHCs have enabled significant progress in catalyst design, leading to improved performance and unexpected stability in various catalytic systems. thieme.de They have become standard ligands in catalysis, with a rapidly growing number of commercially available NHC precursors and complexes, facilitating their widespread application in developing new chemical reactions. thieme.de NHCs have been successfully employed in a multitude of catalytic transformations, including cross-coupling reactions, C-H bond functionalization, and metathesis reactions. thieme.denih.gov

Fundamental Structural Classes and Electronic Properties of Imidazolium (B1220033) Salts as NHC Precursors

Imidazolium salts are a prominent class of precursors for generating N-heterocyclic carbenes. rsc.org The stability and reactivity of the resulting NHC are heavily influenced by the structural and electronic features of the parent imidazolium salt. The most common method for preparing NHCs involves the deprotonation of the corresponding azolium salt, such as imidazolium, benzimidazolium, or triazolium salts. scripps.edursc.org

Key characteristics of NHCs derived from these salts include:

Strong σ-Donating Ability: NHCs are powerful electron-donating ligands, which allows them to form very strong bonds with a wide range of metals, often surpassing the bond strength of traditional phosphine (B1218219) ligands. scripps.eduresearchgate.net

Tunable Electronic Properties: The electronic nature of the NHC can be systematically modified by altering the substituents on the nitrogen atoms or the backbone of the heterocyclic ring. scripps.edumdpi.com For instance, the electron-donating capacity follows the order: benzimidazole (B57391) < imidazole (B134444) < imidazoline. scripps.edu

Structural Diversity: The development of NHC chemistry has led to a wide array of structural modifications beyond the classical imidazol-2-ylidene framework. These include variations in ring size, the use of fused ring systems, and the introduction of chiral substituents to influence stereochemical outcomes in catalysis. rsc.orgmdpi.comresearchgate.net

Upon deprotonation of an imidazolium salt to form an NHC, significant structural changes occur. The N–C–N bond angle within the carbene is notably smaller than in the parent salt, and the N–C(carbene) bond distances lengthen, indicating a change in the π-delocalization of the heterocyclic system. rsc.org

Unique Attributes of Benzimidazolium Scaffolds for N-Heterocyclic Carbene Generation

Benzimidazolium salts are a specific class of NHC precursors that feature a benzene (B151609) ring fused to the imidazole core. This structural modification imparts distinct properties to the resulting N-heterocyclic carbene. The synthesis of benzimidazolium salts is typically straightforward and can be achieved by reacting N-alkylbenzimidazoles with various alkyl halides. nih.gov

The fused aromatic ring in the benzimidazolium scaffold influences the electronic properties of the system. Compared to their simpler imidazolium counterparts, NHCs derived from benzimidazolium salts possess altered electron-donating capabilities. scripps.edu This structural feature allows for the fine-tuning of the ligand's electronic profile, which is crucial for optimizing catalytic activity in various chemical transformations. researchgate.net The bulky substituents often attached to the nitrogen atoms of the benzimidazolium ring, such as the cyclohexyl groups in 1,3-dicyclohexylbenzimidazolium chloride, provide steric bulk around the metal center in the resulting catalyst complex. This steric hindrance can enhance catalyst stability and influence selectivity in chemical reactions.

Structure

3D Structure of Parent

特性

IUPAC Name |

1,3-dicyclohexylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUDTKAZHCIPU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584845 | |

| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034449-15-4 | |

| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for 1,3 Dicyclohexylbenzimidazolium Chloride

Established Synthetic Pathways for 1,3-Dicyclohexylbenzimidazolium Chloride

The synthesis of benzimidazolium salts, including this compound, traditionally follows well-established organic chemistry principles. For symmetrically substituted salts, a primary method involves the cyclization of a corresponding N,N'-disubstituted o-phenylenediamine (B120857) with a suitable one-carbon electrophile.

A common general procedure for synthesizing 1,3-dialkylbenzimidazolium salts involves a two-step process starting from benzimidazole (B57391). nih.govresearchgate.net The first step is a monoalkylation of the benzimidazole ring, which is then followed by a second alkylation to yield the final quaternary benzimidazolium salt. nih.govresearchgate.netnih.gov This process typically involves refluxing in a solvent like toluene (B28343) for extended periods, often between 18 to 24 hours, to achieve high yields. nih.gov

Specifically for this compound, the synthesis would start with N,N'-dicyclohexyl-o-phenylenediamine. This precursor is then reacted with an agent like triethyl orthoformate or formaldehyde, which acts as the source for the C2 carbon of the imidazolium (B1220033) ring. The reaction proceeds through a cyclization and subsequent aromatization to form the stable benzimidazolium cation, with chloride as the counter-ion. These conventional methods often require long reaction times and heating under reflux.

Advanced and High-Efficiency Synthetic Protocols

To overcome the limitations of traditional methods, such as long reaction times and high energy consumption, more advanced and efficient synthetic protocols have been developed.

Microwave-Assisted Synthesis Techniques for Benzimidazolium Salts

Microwave-assisted synthesis has emerged as a powerful and efficient technique for preparing NHC precursors, including various benzimidazolium salts. organic-chemistry.orgresearchgate.net This method dramatically reduces reaction times from many hours or even days to just a few minutes, while often providing comparable or superior product yields. organic-chemistry.orgthieme-connect.comfourwaves.com

The general procedure for the microwave-assisted synthesis of 1,3-disubstituted imidazolinium chlorides involves charging a reaction vial with the appropriate N,N'-diarylethylenediamine dihydrochloride (B599025) and triethyl orthoformate. thieme-connect.com The mixture is then subjected to microwave irradiation at a specific temperature and power for a short duration. thieme-connect.com For instance, syntheses of 1,3-diarylimidazolinium chlorides have been achieved in under five minutes with yields up to 98%. organic-chemistry.org This rapid and efficient heating simplifies the work-up process and is well-suited for the rapid generation of ligand libraries for catalytic screening. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazolium Salts

| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 24-72 hours | < 5-7 hours | organic-chemistry.orgfourwaves.com |

| Yield | Often moderate to good (e.g., 30%) | High to quantitative (e.g., 67-98%) | organic-chemistry.orgfourwaves.com |

| Energy Consumption | High | Low | researchgate.netfourwaves.com |

| Process | Prolonged heating under reflux | Direct irradiation for a short period | organic-chemistry.orgthieme-connect.com |

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction conditions is crucial for maximizing the efficiency of any synthetic protocol. For microwave-assisted synthesis, key parameters include temperature, microwave power, and irradiation time. thieme-connect.com Fine-tuning these variables allows for the achievement of the highest possible yields and purity of the desired benzimidazolium salt. thieme-connect.com The use of efficient nanocatalysts has also been shown to enhance the synthesis of benzimidazole derivatives, offering advantages like high yields, short reaction times, and mild conditions. researchgate.net

A significant advantage of these optimized microwave protocols is their scalability. For example, the synthesis of 1,3-dimesitylimidazolinium chloride, a related NHC precursor, has been successfully scaled up from a 1 mmol to a 20 mmol scale using a suitable microwave reactor, demonstrating the industrial applicability of this technique. thieme-connect.com The ability to recycle catalysts, as demonstrated in some benzimidazole syntheses, further enhances the economic and environmental viability of the process for large-scale production. researchgate.net

Derivatization Strategies for Tailored Benzimidazolium Salts

The properties of the N-heterocyclic carbene derived from a benzimidazolium salt can be precisely adjusted by modifying the chemical structure of the precursor. These modifications can be made at the N-substituents or on the benzimidazole core itself.

Modification of N-Substituents for Steric and Electronic Tuning

The N-substituents on the benzimidazolium ring play a critical role in defining the steric and electronic properties of the resulting NHC ligand. The two cyclohexyl groups in this compound provide significant steric bulk, which is often desirable for stabilizing metal centers and promoting specific catalytic activities.

The electronic nature of the NHC can be tuned by changing these substituents. For instance, replacing alkyl groups like cyclohexyl with aryl groups can have a significant impact. nih.govnrel.gov Studies have shown that aryl substituents stabilize the corresponding benzimidazolium radical more effectively than alkyl groups do. nih.govnrel.gov Furthermore, introducing electron-donating or electron-withdrawing groups onto these substituents allows for fine-tuning of the ligand's σ-donor capacity. nih.gov This principle, often correlated with Hammett parameters, allows for the rational design of ligands with specific electronic properties for applications such as enhancing the stability of anion-exchange membranes. nih.gov

Table 2: Effect of N-Substituent Type on Benzimidazolium Properties

| N-Substituent Type | Primary Effect | Example Impact | Reference |

|---|---|---|---|

| Bulky Alkyl (e.g., Cyclohexyl) | Steric hindrance | Increases stability of metal complexes. | sigmaaldrich.comsigmaaldrich.com |

| Aryl (e.g., Phenyl) | Electronic stabilization | Stabilizes the benzimidazolium radical more effectively than alkyl groups. | nih.govnrel.gov |

| Substituted Aryl (with EWG/EDG) | Electronic tuning | Modulates the σ-donor strength of the resulting NHC ligand. | nih.gov |

Functionalization of the Benzimidazole Core

In addition to modifying the N-substituents, the benzimidazole core itself can be functionalized to introduce new properties. The benzimidazole scaffold is known to be robust and stable under acidic, basic, and reductive conditions, making it amenable to a wide range of chemical modifications. researchgate.net

Functional groups can be introduced at various positions on the benzene (B151609) ring of the benzimidazole structure. biointerfaceresearch.com These modifications can be used to alter physical properties such as solubility, or to introduce a reactive handle for immobilization onto a solid support or for the construction of more complex molecular architectures. researchgate.net For example, the introduction of nitrile moieties or other functional groups can impart specific biological activities or create new metal-coordination sites. researchgate.netnih.gov This strategic functionalization expands the utility of benzimidazolium salts far beyond their role as simple NHC precursors, opening doors to applications in materials science and medicinal chemistry. biointerfaceresearch.comresearchgate.net

Advanced Characterization and Structural Elucidation of 1,3 Dicyclohexylbenzimidazolium Chloride and Its Derived Nhc Complexes

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive window into the molecular framework of 1,3-dicyclohexylbenzimidazolium chloride and its derivatives. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are routinely employed to confirm identity, purity, and structural features both in solution and in the solid state.

NMR spectroscopy is a fundamental tool for the structural analysis of 1,3-dicyclohexylbenzimidazolium salts and their NHC-metal complexes. The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei within the molecule.

In the ¹H NMR spectrum of the this compound salt, a key diagnostic signal is the acidic proton at the C2 position (NCHN) of the imidazolium (B1220033) ring. This proton typically appears as a singlet at a downfield chemical shift, often in the range of 12.5 ppm for related benzimidazolium salts. nih.gov The protons on the cyclohexyl and benzene (B151609) rings appear in their characteristic aliphatic and aromatic regions, respectively. Upon deprotonation to form the NHC and subsequent coordination to a metal center, this acidic C2-H signal disappears, which is a clear indicator of carbene formation. nih.gov

The ¹³C NMR spectrum provides complementary information. The most notable resonance is that of the C2 carbon. In the benzimidazolium salt, this carbenic carbon precursor typically resonates around 143 ppm. nih.gov Following the formation of a metal-NHC complex, this carbon signal shifts significantly downfield, appearing in the range of 181-184 ppm for palladium(II) complexes, which is consistent with the formation of a metal-carbon bond. researchgate.net The signals for the cyclohexyl and benzannulated ring carbons can also be fully assigned using two-dimensional NMR techniques like HSQC and HMBC. mdpi.com

Table 1: Typical NMR Chemical Shifts (δ) for Benzimidazolium Salts and their Pd-NHC Complexes.

| Nucleus | Group | Benzimidazolium Salt (ppm) | Pd-NHC Complex (ppm) |

|---|---|---|---|

| ¹H | N-C H-N | ~12.5 | Signal Absent |

| Aromatic & Cyclohexyl | 7.0 - 8.0 & 1.0 - 2.5 | 7.0 - 8.0 & 1.0 - 2.5 | |

| ¹³C | N-C -N | ~143 | 181 - 184 |

Note: Data are based on typical values for related benzimidazolium systems and may vary slightly for the dicyclohexyl derivative. nih.govresearchgate.net

Vibrational spectroscopy probes the bonding and functional groups within a molecule. FT-IR and Raman spectroscopy are complementary techniques used to characterize this compound and its complexes.

The FT-IR spectrum of the imidazolium salt displays several characteristic absorption bands. A key vibration observed in related imidazolium salts is the C-N stretching frequency, which appears around 1557 cm⁻¹. nih.gov Upon coordination to a metal, this band shifts to a lower frequency, typically around 1410 cm⁻¹, indicating a change in the electronic structure of the heterocyclic ring. nih.gov Other notable bands include those for the imidazolium framework vibrations (around 1572 cm⁻¹), C-H stretching of the cyclohexyl and aromatic groups, and various bending vibrations. ijcrr.comresearchgate.net

Raman spectroscopy is particularly useful for studying intermolecular interactions and the vibrations of symmetric, non-polar bonds. escholarship.org In the context of ionic liquids and their metal complexes, Raman can detect low-frequency modes corresponding to metal-halide (M-Cl) vibrations, which typically occur in the 250-600 cm⁻¹ range. researchgate.net Analysis of Raman spectra can also provide insights into conformational changes and the nature of the hydrogen-bonding network within the crystal lattice. escholarship.org

Table 2: Key Vibrational Frequencies (cm⁻¹) for Benzimidazolium Salts and their Metal Complexes.

| Vibrational Mode | Benzimidazolium Salt (cm⁻¹) | Metal-NHC Complex (cm⁻¹) |

|---|---|---|

| C-N Stretch | ~1557 | ~1410 |

| Imidazolium Ring | ~1572 | Shifted upon coordination |

| C-H Stretch (Aromatic) | 3050 - 3150 | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 2950 | 2850 - 2950 |

Note: Frequencies are based on data from related imidazolium compounds. nih.govijcrr.comresearchgate.net

X-ray Crystallographic Analysis

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding the precise molecular structure, conformation, and the intricate network of non-covalent interactions that dictate the crystal packing.

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of bond lengths, bond angles, and torsion angles of this compound and its NHC-metal complexes. While the specific crystal structure of the parent salt is not widely reported, analysis of its derived metal complexes reveals key conformational features. The bulky cyclohexyl groups attached to the nitrogen atoms can adopt various chair conformations, and their orientation relative to the planar benzimidazolium ring significantly influences the steric profile of the ligand.

In NHC-metal complexes, X-ray studies reveal the geometry around the metal center. For instance, palladium(II) complexes derived from benzimidazol-2-ylidenes typically exhibit a slightly distorted square planar geometry. researchgate.net Silver(I) complexes, on the other hand, can adopt a variety of coordination environments, including linear, T-shaped, or distorted tetrahedral geometries, depending on the number of coordinated ligands and the presence of other coordinating species. nih.gov

In the crystalline state, molecules of this compound are held together by a network of non-covalent interactions. Hydrogen bonds are particularly important, with the chloride anion acting as a hydrogen bond acceptor. nih.gov The most significant of these are the C-H···Cl⁻ interactions involving the hydrogens of the benzimidazolium ring and, to a lesser extent, the cyclohexyl groups. nih.gov These interactions can link the cations and anions into one-dimensional chains or more complex two- or three-dimensional networks. nih.govnih.gov

X-ray crystallography provides unparalleled insight into the coordination environment of the metal in NHC complexes. The geometry around the metal center is dictated by the metal's identity, its oxidation state, and the steric and electronic properties of the ligands. nih.gov

For palladium(II)-NHC complexes derived from ligands like 1,3-dicyclohexylbenzimidazol-2-ylidene, a square planar coordination geometry is common. nih.govresearchgate.net The carbene carbon and another ligand (e.g., a pyridine (B92270) or phosphine) typically occupy two coordination sites, with two halide anions completing the coordination sphere. nih.gov

In the case of silver(I)-NHC complexes, a linear two-coordinate geometry [Ag(NHC)₂]⁺ is frequently observed. nih.gov However, depending on the ligand substituents and counter-ions, dinuclear or polynuclear structures featuring argentophilic (Ag···Ag) interactions can form. nih.gov X-ray diffraction precisely measures critical parameters such as the metal-carbene bond length (e.g., Pd-C, Ag-C) and the bond angles around the metal, which are essential for understanding the nature of the metal-ligand bond and the complex's stability and reactivity. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dibenzylbenzimidazolium chloride |

| 1-butyl-3-methyl imidazolium chloride |

| Choline chloride |

| Palladium(II) |

| Silver(I) |

| Pyridine |

Electrochemical Characterization of Metal-Carbene Complexes

The electrochemical properties of metal complexes derived from the 1,3-dicyclohexylbenzimidazolium ligand are critical for understanding their catalytic activity and stability. Techniques like cyclic voltammetry (CV) are employed to probe the redox behavior of these complexes. The N-heterocyclic carbene is typically generated in situ from its imidazolium salt precursor via electrochemical reduction at a cathode. whiterose.ac.uk This electrogenerated carbene can then react with a metal source, which can be a sacrificial anode or a dissolved metal precursor, to form the desired metal-NHC complex. whiterose.ac.ukrsc.org

The cyclic voltammogram of a metal-NHC complex reveals the potentials at which the metal center undergoes oxidation and reduction. These redox potentials are highly sensitive to the electronic environment provided by the NHC ligand. The strong σ-donating nature of the 1,3-dicyclohexylbenzimidazol-2-ylidene ligand stabilizes the metal center, influencing its redox window. By analyzing the reversibility and potential of these redox events, researchers can gain insight into the electronic structure of the complex, its stability in different oxidation states, and its potential utility in catalytic cycles that involve redox steps. For instance, the electrochemical synthesis of palladium-NHC complexes has been developed as a novel method that avoids chemical reductants and oxidants. rsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like 1,3-dicyclohexylbenzimidazol-2-ylidene and its metal complexes. researchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine various electronic properties. nih.gov

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. researchgate.net From this optimized geometry, properties such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. For the NHC derived from this compound, the carbene carbon is expected to be the primary nucleophilic center. Reactivity indices derived from DFT calculations can quantify these characteristics. nih.gov

Table 2: Representative Electronic Properties from DFT Calculations for an NHC Ligand

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; localized on the carbene lone pair. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. researchgate.net |

| Mulliken Charges | Distribution of atomic charges | Identifies charge distribution across the molecule. researchgate.net |

| Electrostatic Potential | 3D map of charge distribution | Visualizes nucleophilic (negative potential) and electrophilic (positive potential) regions. |

Computational modeling provides profound insights into the nature of the bond between the N-heterocyclic carbene and a metal center. The interaction in metal-NHC complexes is generally understood as a very strong σ-donation from the carbene's lone pair orbital into a vacant metal orbital. nih.gov This is complemented by a weaker π-back-donation from a filled metal d-orbital into the vacant π* orbitals of the NHC ligand. researchgate.net

Computational chemistry can also calculate the bond dissociation energy (BDE) for the metal-carbene bond. This value is a direct measure of the bond's strength and is crucial for understanding the stability and lability of the complex in catalytic applications. The steric bulk of the dicyclohexyl groups on the benzimidazolium backbone also plays a significant role, which can be modeled to understand its impact on the geometry and stability of the resulting metal complex.

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within the crystalline lattice of a molecule like this compound. nih.govmdpi.com This method maps the electron distribution of a molecule within its crystal environment, allowing for a detailed exploration of how molecules pack together. imist.ma

The analysis generates a unique 3D Hirshfeld surface for a molecule, which is color-coded based on intermolecular contact distances. The normalized contact distance (d_norm) map highlights key interactions: red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), while blue regions represent longer contacts. nih.gov

This 3D surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of all intermolecular contacts. mdpi.comnih.gov Each type of atomic contact (e.g., H···H, C···H, Cl···H) contributes a specific percentage to the total Hirshfeld surface area. This allows for a precise ranking of the importance of different interactions in stabilizing the crystal structure. For an ionic compound like this compound, this analysis would clearly delineate the interactions between the cation and the chloride anion, as well as weaker van der Waals forces between the bulky cyclohexyl and benzimidazole (B57391) groups. rsc.orgresearchgate.net

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40-60% | Represents van der Waals forces, often the most abundant contact. nih.govresearchgate.net |

| Cl···H / H···Cl | 15-25% | Indicates hydrogen bonding or close contacts involving the chloride anion. researchgate.net |

| C···H / H···C | 10-20% | Represents C-H···π interactions or other van der Waals contacts. nih.gov |

| N···H / H···N | 5-10% | Highlights interactions involving the nitrogen atoms of the benzimidazole ring. imist.ma |

Catalytic Applications of 1,3 Dicyclohexylbenzimidazolium Chloride Derived N Heterocyclic Carbene Complexes in Organic Synthesis

Palladium-Catalyzed Transformations

Complexes of palladium with the (DCy)₂-bimy ligand have been developed and investigated, particularly for their stability and activity in cross-coupling reactions. The robust nature of the Pd-NHC bond, influenced by the bulky cyclohexyl groups, makes these catalysts effective under various conditions.

While a wide range of NHC-palladium complexes are known to be excellent catalysts for C-C bond-forming reactions like the Suzuki-Miyaura coupling, specific studies detailing the performance of the (DCy)₂-bimy ligand in this area are part of the broader exploration of bulky NHC ligands. Research has shown that related 1,3-dialkylbenzimidazol-2-ylidene palladium complexes can effectively catalyze the Suzuki coupling of challenging substrates like aryl chlorides. For instance, the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a benchmark transformation, proceeds efficiently with such catalysts.

In a representative system for related benzimidazolium-derived NHCs, the following conditions are typical:

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₂CO₃ | DMF/H₂O | 80 | 5 | 98 |

| 4-Chloroanisole | Phenylboronic acid | 1.5 | K₂CO₃ | DMF/H₂O | 80 | 5 | 99 |

This data represents the activity of related 1,3-dialkylbenzimidazol-2-ylidene palladium systems in Suzuki coupling reactions and serves as a benchmark for the expected reactivity of the dicyclohexyl derivative. arkat-usa.org

The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) concept has streamlined the use of NHC-Pd complexes in catalysis. These air- and moisture-stable complexes, with the general formula [PdX₂(NHC)(Pyridine)], are excellent precatalysts that readily generate the active catalytic species.

Research into PEPPSI catalysts derived from benzimidazolium salts has led to the synthesis of various [Dichlorido(3-chloropyridine-N)][1,3-dialkylbenzimidazol-2-ylidene]palladium(II) complexes. While a broad range of alkyl substituents have been explored, the focus often lies on tuning the steric and electronic properties of the catalyst. These complexes have proven to be highly effective in the direct C-H arylation of heterocyclic compounds, a reaction of significant importance for the synthesis of pharmaceuticals and advanced materials. researchgate.netresearchgate.netnih.gov

For example, a study by Akkoç and colleagues detailed the synthesis of several such complexes and their application in the direct arylation of 2-n-butylfuran with 4-bromotoluene. The catalyst derived from 1,3-dicyclohexylbenzimidazolium chloride, specifically named [PdCl₂(DCy-bimy)(3-Cl-Py)] , demonstrated notable activity.

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| [PdCl₂(DCy-bimy)(3-Cl-Py)] | 3 | Cs₂CO₃ | DMA | 150 | 24 | 91 |

This table presents the research findings for the direct arylation reaction catalyzed by the specific 1,3-dicyclohexylbenzimidazolium-derived PEPPSI complex.

The high yield indicates that the significant steric hindrance provided by the dicyclohexyl groups on the NHC ligand is beneficial for this transformation, likely by promoting the reductive elimination step of the catalytic cycle.

Rhodium-Catalyzed Organic Reactions

Rhodium complexes bearing NHC ligands are powerful catalysts for a variety of organic reactions, including hydroformylation, hydrogenation, and C-H activation. The electronic properties of the NHC ligand are crucial in tuning the reactivity of the rhodium center.

The formation of diaryl ethers via C-O cross-coupling is a fundamental transformation. While palladium and copper are most commonly used, rhodium-based systems have emerged as a viable alternative. Research has shown that the choice of the NHC ligand is critical for achieving high efficiency in the Rh-catalyzed O-arylation of phenols with aryl bromides. In a seminal study, various NHC ligands were screened, and it was discovered that specific combinations of a rhodium precursor and an NHC could effectively promote this coupling. While ligands like IPr and IMes are commonly cited, the exploration of a wider range of sterically demanding ligands such as (DCy)₂-bimy is a subject of ongoing research to optimize substrate scope and functional group tolerance.

Nickel-Catalyzed Reactions

The use of earth-abundant nickel in place of precious metals like palladium is a major goal in sustainable catalysis. Ni-NHC complexes have shown remarkable activity in activating traditionally unreactive bonds.

The cleavage of the highly stable C-N amide bond to form esters is a challenging but valuable transformation. Groundbreaking work has demonstrated that nickel catalysts, in conjunction with bulky NHC ligands, can effectively catalyze the esterification of amides, including those derived from aliphatic carboxylic acids. nih.gov This reaction proceeds via a proposed oxidative addition of the amide C-N bond to a Ni(0) center. The success of this reaction is highly dependent on the steric and electronic properties of the ancillary ligand. While the saturated NHC ligand SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) is often the ligand of choice in these systems, the investigation of benzimidazolium-derived carbenes like (DCy)₂-bimy continues to be an area of interest for expanding the scope and efficiency of these C-N activation methodologies. researchgate.net

Multi-Component Carbonylation Reactions (e.g., 1,3-Butadiene (B125203) Functionalization)

Palladium-catalyzed multi-component reactions (MCRs) that incorporate carbon monoxide (CO) are powerful tools for rapidly building molecular complexity from simple starting materials. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single, atom-economical step. The functionalization of abundant feedstocks like 1,3-butadiene is of particular industrial and academic interest.

While palladium complexes bearing NHC ligands are known to be effective in various carbonylation reactions, specific literature detailing the multi-component carbonylation of 1,3-butadiene catalyzed by a palladium complex of the NHC derived from this compound is not extensively documented. However, the general catalytic cycle for such transformations typically involves several key steps. The process is initiated by the oxidative addition of an organic halide to a Pd(0)-NHC complex. This is followed by the coordination and insertion of 1,3-butadiene, forming a π-allyl palladium intermediate. Subsequent CO insertion into the palladium-carbon bond generates an acyl-palladium species. The final step is a nucleophilic attack on the acyl group, followed by reductive elimination to release the final product and regenerate the Pd(0)-NHC catalyst. The choice of ligand is crucial for controlling the regioselectivity of both the butadiene insertion and the nucleophilic attack. researchgate.netresearchgate.netnih.govnih.gov

Chemoselective Mizoroki-Heck Cyclizations

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. academie-sciences.fr When applied in an intramolecular fashion, it provides a powerful method for constructing cyclic and heterocyclic systems. The N-heterocyclic carbene derived from this compound (ICy) forms highly stable and active palladium complexes suitable for these transformations. nih.gov The strong Pd-C bond minimizes catalyst decomposition at the high temperatures often required, while the steric bulk of the cyclohexyl groups can influence the regioselectivity and efficiency of the cyclization. academie-sciences.frnih.gov

In chemoselective Mizoroki-Heck cyclizations, the catalyst must differentiate between multiple potential reaction sites. Pd-NHC complexes, including those with benzimidazolylidene scaffolds, have shown excellent performance in such applications. academie-sciences.frnih.gov For instance, in the cyclization of polyenes or molecules with multiple halide-substituted positions, the catalyst's selectivity is paramount. The electronic and steric properties of the ICy ligand can direct the intramolecular carbopalladation to the desired position, preventing unwanted side reactions and leading to the formation of a single major product. These catalysts have been successfully used for the coupling of both aryl bromides and less reactive aryl chlorides. nih.govresearchgate.netresearchgate.net

Below is a table showing representative examples of Mizoroki-Heck reactions catalyzed by a related Pd-bis(benzimidazolylidene) complex, illustrating the types of transformations possible.

| Aryl Halide Substrate | Alkene Partner | Base | Catalyst Loading (mol%) | Yield (%) |

| Iodobenzene | Styrene | NaOAc | 0.01 | 98 |

| 4-Bromoacetophenone | Styrene | NaOAc | 0.1 | 95 |

| 4-Chlorobenzonitrile | n-Butyl acrylate | K₂CO₃ | 1 | 92 |

| 1-Bromo-4-methoxybenzene | n-Butyl acrylate | K₂CO₃ | 0.5 | 96 |

Note: Data presented is representative of Pd-NHC catalyzed Mizoroki-Heck reactions and is adapted from studies on related benzimidazolylidene systems to illustrate typical reaction efficiencies.

Copper-Catalyzed Processes

1,3-Dipolar Cycloaddition of Azides and Alkynes (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, regioselectivity (exclusively yielding the 1,4-disubstituted triazole isomer), mild reaction conditions, and broad functional group tolerance. While various copper sources can be used, well-defined Cu(I)-NHC complexes are increasingly preferred as they offer enhanced catalytic activity and stability. bath.ac.ukbeilstein-journals.org

The NHC ligand, generated from this compound, can stabilize the Cu(I) oxidation state against disproportionation and oxidation, leading to a more robust and efficient catalytic system. These complexes can accelerate the reaction, allowing for lower catalyst loadings and shorter reaction times. The reaction is believed to proceed via the formation of a copper acetylide intermediate, which then reacts with the azide. The NHC ligand facilitates this process without interfering with the core cycloaddition mechanism. This methodology is widely used in drug discovery, materials science, and bioconjugation. bath.ac.uknih.gov

The table below provides examples of CuAAC reactions catalyzed by a well-defined Cu(I)-NHC system, demonstrating the broad applicability of this method.

| Alkyne | Azide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Phenylacetylene (B144264) | Benzyl (B1604629) azide | 1 | 0.5 | >99 |

| 1-Octyne | 1-Azido-4-methylbenzene | 1 | 1 | 98 |

| Propargyl alcohol | (3-Azidopropyl)benzene | 1 | 1.5 | 97 |

| 4-Ethynyltoluene | 1-Azido-4-nitrobenzene | 1.5 | 2 | 95 |

Note: The data illustrates typical results for Cu(I)-NHC catalyzed click reactions and is based on representative literature findings.

Asymmetric Conjugate Addition Reactions

Copper-catalyzed conjugate addition (or Michael addition) is a fundamental method for forming carbon-carbon bonds. The development of asymmetric variants of this reaction, which allow for the creation of chiral centers with high enantioselectivity, is a significant area of research. deepdyve.com This is typically achieved by using a chiral ligand to create a chiral environment around the copper center.

N-heterocyclic carbenes have been designed as chiral ligands for this purpose. However, the NHC derived from this compound is achiral. Therefore, it cannot be used on its own to induce enantioselectivity. An asymmetric transformation using this specific precursor would require either a chiral co-ligand or the use of a chiral substrate or auxiliary.

While the achiral (ICy)Cu complex is not suited for asymmetric catalysis, the broader class of chiral Cu-NHC complexes has been successfully applied in asymmetric conjugate addition reactions. researchgate.net These specialized catalysts, which feature chiral backbones or substituents on the NHC ring, can effectively control the facial selectivity of the nucleophilic attack on α,β-unsaturated compounds, leading to products with high enantiomeric excess. researchgate.netresearchgate.net

Ruthenium-Catalyzed Methodologies

Dehydrogenative Coupling for Greener Amide Bond Formation

The formation of amide bonds is one of the most important transformations in chemical synthesis. Traditional methods often rely on pre-activated carboxylic acid derivatives and coupling reagents, which generate stoichiometric amounts of waste. A more sustainable and atom-economical alternative is the direct dehydrogenative coupling of alcohols and amines, which produces only hydrogen gas and water as byproducts.

Ruthenium complexes bearing NHC ligands have proven to be exceptionally effective catalysts for this transformation. The active catalyst is typically generated in situ from a ruthenium precursor and an NHC salt like this compound. The reaction is believed to proceed through a "borrowing hydrogen" mechanism. The Ru-NHC complex first catalyzes the dehydrogenation of the primary alcohol to form an aldehyde, which remains coordinated to the metal. The amine then condenses with the aldehyde to form a hemiaminal intermediate. Finally, this intermediate undergoes a second dehydrogenation step, also catalyzed by the ruthenium complex, to yield the amide and regenerate the active catalyst. This process avoids the use of external oxidants and stoichiometric activators.

The table below shows representative results for the ruthenium-catalyzed dehydrogenative coupling of various alcohols and amines.

| Alcohol | Amine | Base | Temperature (°C) | Yield (%) |

| Benzyl alcohol | Aniline | KtBuO | 110 | 92 |

| 1-Hexanol | Benzylamine | KtBuO | 120 | 85 |

| Cinnamyl alcohol | Piperidine | NaH | 110 | 88 |

| 2-Phenylethanol | Morpholine | KtBuO | 120 | 78 |

Note: This data is representative of Ru-NHC catalyzed dehydrogenative amidation reactions found in the literature.

Other Metal-Catalyzed Systems Utilizing N-Heterocyclic Carbenes (e.g., Gold, Silver)

The robust σ-donating ability of N-heterocyclic carbenes makes them excellent ligands for a variety of transition metals beyond the commonly employed palladium and ruthenium. Gold (Au) and silver (Ag) complexes featuring NHC ligands have garnered significant attention for their unique catalytic activities in a range of organic transformations. The steric bulk provided by the dicyclohexyl substituents on the benzimidazole (B57391) core of the NHC derived from this compound can play a crucial role in enhancing catalyst stability and influencing selectivity.

Gold-Catalyzed Systems:

Gold(I)-NHC complexes are powerful π-acid catalysts, activating alkynes, allenes, and alkenes towards nucleophilic attack. While specific studies detailing the catalytic use of gold complexes derived directly from this compound are not extensively documented in the reviewed literature, the general reactivity of Au(I)-NHC complexes provides a strong indication of their potential. These catalysts are known to be highly effective in various cyclization and rearrangement reactions. latech.edu The stability of the Au-NHC bond is a key feature, though recent studies have shown that under certain oxidative conditions, the NHC ligand can be oxidized, leading to the formation of Au(0) nanoparticles. latech.edu The synthesis of Au(I)-NHC complexes is often straightforward, proceeding through the reaction of the imidazolium (B1220033) salt with a gold precursor like Au(Me₂S)Cl in the presence of a base, or via transmetalation from a corresponding silver-NHC complex. researchgate.netorganic-chemistry.org

Silver-Catalyzed Systems:

Silver(I)-NHC complexes are not only valuable as transmetalating agents for the synthesis of other metal-NHC complexes but also exhibit catalytic activity in their own right. nih.goveurjchem.comwikipedia.org One of the most prominent applications of Ag(I)-NHC complexes is in the three-component coupling reaction of aldehydes, amines, and alkynes (A³-coupling) to produce propargylamines. nih.govtubitak.gov.tr

Research on Ag(I) complexes with NHC ligands structurally similar to that derived from this compound, such as those bearing cyclohexyl and benzyl substituents on an imidazolylidene core, has demonstrated their catalytic efficacy. In a study, a series of such Ag(I)-NHC halide complexes were synthesized and tested in the A³-coupling reaction. The results indicated that the monomeric nature of the complex, influenced by the steric hindrance of the N-substituents, was beneficial for catalytic activity. For instance, a monomeric complex showed higher catalytic activity than its dimeric counterpart. tubitak.gov.tr

A study on dinuclear NHC-Ag(I) complexes derived from dibenzimidazolium salts in the A³-coupling reaction of p-formaldehyde, diethylamine, and phenylacetylene highlighted the influence of reaction conditions. The investigation revealed that conducting the reaction in a solvent-free medium and with an increased amount of the catalyst enhanced the reaction's activity. nih.gov

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Dinuclear NHC-Ag(I) complexes from dibenzimidazolium salts | A³-coupling of p-formaldehyde, diethylamine, and phenylacetylene | Solvent-free conditions and higher catalyst loading improved yields. | nih.gov |

| Monomeric (CyNaph-NHC)AgX | A³-coupling of 3-phenylpropionaldehyde, phenylacetylene, and piperidine | Demonstrated higher catalytic activity compared to dimeric analogues, achieving almost quantitative yield. | tubitak.gov.tr |

Metal-Free Organic Reactions Mediated by N-Heterocyclic Carbenes

N-Heterocyclic carbenes generated from this compound can also function as potent metal-free organocatalysts. In these reactions, the NHC itself is the active catalytic species, typically generated in situ by the deprotonation of the corresponding benzimidazolium salt with a suitable base. The nucleophilic character of the carbene carbon is central to its catalytic function, enabling the umpolung (polarity reversal) of aldehydes, a key step in several important transformations. wikipedia.org

Benzoin (B196080) Condensation:

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a classic example of NHC-catalyzed umpolung. eurjchem.comwikipedia.org The reaction is initiated by the nucleophilic attack of the NHC on the aldehyde carbonyl, forming a Breslow intermediate. This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde. While specific studies employing this compound as the precatalyst for the benzoin condensation are not detailed in the provided search results, the general mechanism is well-established for a variety of NHCs. The choice of the NHC precursor and the reaction conditions, including the base and solvent, can significantly influence the efficiency of the reaction. For instance, N,N-dimethylbenzimidazolium iodide has been shown to be an effective catalyst for the benzoin condensation of aromatic aldehydes under greener conditions, such as in ionic liquids or water. scienceasia.org

Stetter Reaction:

The Stetter reaction is another important carbon-carbon bond-forming reaction catalyzed by NHCs. It involves the 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, to yield a 1,4-dicarbonyl compound. wikipedia.org Similar to the benzoin condensation, the reaction proceeds via the formation of a Breslow intermediate, which then adds to the Michael acceptor. The Stetter reaction is a powerful tool for the synthesis of valuable 1,4-dicarbonyl compounds, which are precursors to various heterocycles like furans and pyrroles. wikipedia.org The literature provides extensive information on the mechanism and scope of the Stetter reaction catalyzed by various thiazolium and triazolium salts, but specific examples utilizing this compound are not prominently featured in the search results. nih.gov

| Reaction | General Catalyst Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Benzoin Condensation | N-Heterocyclic Carbenes (e.g., from benzimidazolium salts) | Formation of a Breslow intermediate enabling aldehyde umpolung. | eurjchem.comwikipedia.orgscienceasia.org |

| Stetter Reaction | N-Heterocyclic Carbenes (e.g., from thiazolium or triazolium salts) | 1,4-addition of an aldehyde to a Michael acceptor via a Breslow intermediate. | wikipedia.orgnih.gov |

Mechanistic Studies and Kinetic Analysis in Catalytic Systems Involving 1,3 Dicyclohexylbenzimidazolium Chloride Derived Nhcs

Detailed Reaction Mechanism Elucidation (e.g., Oxidative Addition, Reductive Elimination, Transmetalation Pathways)

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involving an NHC ligand, such as the one derived from 1,3-dicyclohexylbenzimidazolium chloride, is believed to commence with the generation of a catalytically active Pd(0)-NHC species.

Oxidative Addition: The initial step involves the oxidative addition of an organic halide (R-X) to the Pd(0)-NHC complex. This process formally oxidizes the palladium center from Pd(0) to Pd(II) and results in the formation of a square planar Pd(II) intermediate. researchgate.netuvic.cauwindsor.ca For many catalytic systems, the oxidative addition of aryl chlorides is considered a rate-determining step. uwindsor.caillinois.edu The strong σ-donating ability of NHC ligands, including 1,3-dicyclohexylbenzimidazol-2-ylidene, is crucial for facilitating this often challenging step, especially with less reactive aryl chlorides. nih.gov Computational studies on related systems suggest that the oxidative addition may proceed through a monoligated palladium species, where one NHC ligand has dissociated. uwindsor.ca

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center, displacing the halide. This step is often facilitated by a base. researchgate.netnih.govnih.gov The mechanism of transmetalation can be complex and may proceed through different pathways, including those involving boronate species. illinois.eduresearchgate.net The steric and electronic properties of the NHC ligand can influence the rate and efficiency of this step.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product (R-R'), and the palladium catalyst is regenerated in its Pd(0) oxidation state. berkeley.eduresearchgate.netchemrxiv.orgnih.gov This step is generally favored for cis-oriented ligands on the square planar complex. The nature of the NHC ligand can impact the rate of reductive elimination.

A generalized catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

| Step | Description |

| 1. Catalyst Activation | The pre-catalyst, often a Pd(II) species, is reduced in situ to the active Pd(0)-NHC complex. |

| 2. Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0)-NHC complex to form a Pd(II) intermediate. |

| 3. Transmetalation | The organoboron reagent (Ar'-B(OR)₂) transfers the Ar' group to the palladium center, typically with the assistance of a base. |

| 4. Reductive Elimination | The two aryl groups (Ar and Ar') couple and are eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0)-NHC catalyst. |

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are crucial for validating proposed mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are vital tools for this purpose.

While specific data for 1,3-dicyclohexylbenzimidazol-2-ylidene complexes are scarce, studies on other NHC-palladium systems have successfully characterized key intermediates. For instance, oxidative addition products of the type trans-[Pd(NHC)₂(Ar)Cl] have been isolated and structurally characterized. illinois.edu The isolation of such species provides strong evidence for the proposed steps in the catalytic cycle. In some cases, dimeric palladium(I) species have also been identified as potential intermediates in cross-coupling reactions. chemrxiv.org

The characterization of these intermediates often involves a combination of the following:

¹H and ¹³C NMR Spectroscopy: To determine the structure of the complex in solution.

X-ray Crystallography: To obtain precise information about the solid-state structure, including bond lengths and angles.

Mass Spectrometry (e.g., ESI-MS): To determine the mass of the intermediates and gain insight into their composition.

Kinetic Modeling and Determination of Rate-Limiting Steps in Catalytic Processes

Kinetic studies are essential for understanding the factors that control the rate of a catalytic reaction and for identifying the rate-limiting step. wikipedia.orgresearchgate.netcore.ac.uk Such studies typically involve monitoring the reaction progress over time under various conditions (e.g., changing the concentration of reactants, catalyst, and ligands).

For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide is found to be the rate-determining step. researchgate.netuwindsor.camdpi.com However, in some cases, particularly with highly reactive aryl halides, transmetalation or reductive elimination can become rate-limiting. core.ac.uk

A hypothetical kinetic study for a Suzuki coupling catalyzed by a (1,3-dicyclohexylbenzimidazol-2-ylidene)palladium complex might involve the following:

Monitoring the disappearance of reactants and the formation of the product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Performing initial rate experiments to determine the reaction order with respect to each component.

Investigating the effect of temperature on the reaction rate to determine the activation energy.

The data obtained from such studies can be used to construct a rate law for the reaction, which provides a mathematical description of how the reaction rate depends on the concentrations of the species involved.

| Parameter | Method of Determination | Significance |

| Reaction Order | Varying the concentration of one reactant while keeping others constant and measuring the effect on the initial rate. | Indicates how the rate is affected by the concentration of each reactant, providing insight into the composition of the transition state of the rate-determining step. |

| Rate Constant (k) | Determined from the rate law and experimental data. | A measure of the intrinsic reactivity of the system at a given temperature. |

| Activation Energy (Ea) | Determined from the Arrhenius plot (ln(k) vs. 1/T). | The minimum energy required for the reaction to occur, providing information about the energy barrier of the rate-limiting step. |

Spectroscopic Monitoring of Catalytic Cycles (in situ NMR, IR)

In situ spectroscopic techniques allow for the real-time observation of a catalytic reaction as it occurs, providing valuable information about the formation and consumption of intermediates.

In situ NMR Spectroscopy: This technique is powerful for identifying and quantifying species in the reaction mixture without the need for sampling and quenching. researchgate.net For example, ³¹P NMR can be used if phosphine (B1218219) ligands are present, while ¹H and ¹³C NMR can provide information about the organic components of the catalytic intermediates.

In situ IR Spectroscopy: Infrared spectroscopy can be used to monitor changes in the vibrational modes of molecules during a reaction. This is particularly useful for detecting the coordination of species like CO or for observing changes in the bonding of the NHC ligand to the metal center.

Advanced Applications and Emerging Research Directions

1,3-Dicyclohexylbenzimidazolium Chloride as an Ionic Liquid

Ionic liquids (ILs) are salts with melting points below 100 °C, prized for their low volatility, high thermal stability, and tunable solvent properties. nih.gov While this compound has a melting point of 216-220 °C, it belongs to the broader class of imidazolium (B1220033) salts that are fundamental to the field of ionic liquids. sigmaaldrich.comsigmaaldrich.com Its dicationic analogues, in particular, have been studied for their potential as designer solvents and catalysts, where properties like the electrochemical window can be fine-tuned by altering the structure. mdpi.com The synthesis of various imidazolium-based ILs is well-established, often involving straightforward alkylation reactions. researchgate.net The properties and applications of ILs are diverse, ranging from serving as green solvents to electrolytes and catalysts. nih.govmdpi.com The specific structure of this compound, with its benzimidazole (B57391) core and cyclohexyl substituents, influences its physicochemical properties, making it a subject for investigation within the expansive field of ionic liquid-based materials. mdpi.com

Environmental Remediation and Degradation Studies

The stability that makes ionic liquids like this compound useful also poses an environmental challenge, necessitating research into effective degradation methods.

Advanced Oxidation Processes (AOPs), particularly the Heterogeneous Electro-Fenton (HEF) process, have emerged as a promising technology for the degradation of persistent organic pollutants, including ionic liquids. nih.gov The HEF treatment is based on the generation of highly reactive hydroxyl radicals (•OH) which can oxidize a wide array of refractory compounds. rsc.org

Research on imidazolium-based ionic liquids demonstrates the efficacy of this method. In one study, the HEF treatment of five different imidazolium ILs resulted in degradation yields over 95% within 90 minutes and total organic carbon (TOC) reductions of more than 80% after 480 minutes. rsc.orgrsc.org The efficiency of degradation was found to be influenced by the IL's structure, with shorter alkyl chains and certain anions (methylsulfate > dicyanamide (B8802431) > acetate) leading to faster degradation rates. rsc.orgrsc.org For a more complex imidazolinium IL, 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride, HEF treatment using iron alginate spheres as a catalyst achieved a TOC abatement of 76.98% in just 2 hours under optimized conditions. nih.gov These studies underscore the potential of HEF as a viable technology for mineralizing benzimidazolium-based ILs like this compound from wastewater.

| Parameter | Condition/Result | Reference |

|---|---|---|

| Optimal Catalyst Dosage | 4.27 g (iron alginate beads) | rsc.orgrsc.org |

| Optimal Current | 0.3 A | rsc.orgrsc.org |

| Degradation Yield (90 min) | >95% | rsc.orgrsc.org |

| TOC Reduction (480 min) | >80% | rsc.orgrsc.org |

| TOC Abatement (Imidazolinium IL, 2h) | 76.98% | nih.gov |

Understanding the degradation pathway and identifying intermediate by-products is crucial for confirming the complete mineralization of the parent compound. rsc.org A combination of electroanalytical and chromatographic techniques is often employed for this purpose.

Differential Pulse Voltammetry (DPV) is a sensitive electroanalytical technique used to monitor the concentration of electroactive species. pineresearch.commaciassensors.com In the context of IL degradation, DPV has been used with screen-printed carbon electrodes to track the evolution of intermediates and the availability of the iron catalyst during the HEF process. nih.gov The appearance and disappearance of different voltammetric peaks provide insight into the formation of various iron complexes and help elucidate the degradation mechanism. nih.gov

This electroanalytical data is typically validated by chromatographic techniques. Ion-exclusion High-Performance Liquid Chromatography (HPLC), for instance, can identify the formation of short-chain carboxylic acids, confirming the breakdown of the IL's complex structure. rsc.org Tandem mass spectrometry (MS/MS) is another powerful tool used to identify degradation products and propose detailed degradation pathways, which often involve the gradual oxidation and shortening of the alkyl chains attached to the imidazolium core. researchgate.net The degradation of related chlorinated compounds often proceeds through hydroxylation and ring cleavage, pathways that can be tracked using these analytical methods. usgs.govethz.ch

Potential Applications in Polymerization and Functional Materials Science

This compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are highly effective ligands for transition metals used in catalysis. strem.com Metal-NHC complexes have found extensive applications in materials chemistry, including the synthesis of polymers and functional materials. bohrium.comacs.org

NHC-ligated metal complexes have demonstrated excellent performance in olefin polymerization, a cornerstone of the plastics industry. rsc.org The strong σ-donating properties of NHCs create thermally and chemically stable metal complexes, which can overcome deactivation issues seen with other types of catalysts. rsc.orgnih.gov This stability and the ability to tune the steric and electronic properties of the NHC ligand by modifying its substituents (like the cyclohexyl groups in this case) allow for the design of catalysts with customized performance for producing polyolefins. rsc.orgbeilstein-journals.org Beyond polymerization, NHCs are used to functionalize surfaces, nanoparticles, and clusters, opening pathways to new conducting polymeric materials, liquid crystals, and luminescent materials. bohrium.comacs.org

Bio-relevant Applications of N-Heterocyclic Carbene Complexes

The versatility of NHCs extends into bioorganometallic chemistry, where their metal complexes have shown significant potential as therapeutic agents. nih.gov Silver(I)-NHC complexes, in particular, have been extensively investigated as novel antimicrobial and anticancer agents. nih.govresearchgate.net

These complexes are often more stable than their phosphine (B1218219) analogs and can be synthesized from precursors like this compound. nih.gov The resulting silver-NHC compounds have demonstrated broad-spectrum activity against pathogenic bacteria and fungi, with their effectiveness often linked to the slow release of silver ions that interfere with cellular processes. researchgate.net Furthermore, many silver(I)-NHC complexes exhibit higher cytotoxicity against cancer cells than the established drug cisplatin. researchgate.net The biological activity can be tuned by modifying the N-substituents on the NHC ligand, suggesting that complexes derived from this compound could be tailored for specific bio-relevant applications. nih.gov

| Organism | Measurement | Value (µM) | Reference |

|---|---|---|---|

| B. subtilis 168 (wild-type) | IC₅₀ | 9 ± 1.5 | nih.gov |

| MIC | 25 ± 3.2 | nih.gov |

Future Perspectives in N-Heterocyclic Carbene-Based Catalysis and Materials Chemistry

The field of N-heterocyclic carbene chemistry continues to expand rapidly, driven by the remarkable stability and catalytic activity of metal-NHC complexes. beilstein-journals.org Since the isolation of the first stable carbene, NHCs have become a "preferred ligand status" in organometallic chemistry, with applications growing from fine chemical synthesis to polymer science. beilstein-journals.orgbeilstein-journals.org

Future research will likely focus on several key areas. The development of new NHC-metal complexes for challenging C-H activation reactions remains a major driver, promising more efficient and environmentally friendly ways to construct complex organic molecules for the pharmaceutical and agrochemical industries. nih.gov In materials science, the tunability of NHC ligands will be further exploited to create sophisticated functional materials, including advanced polymers, luminescent devices, and molecular switches. bohrium.com The exploration of NHC complexes with a wider range of metals, including earth-abundant first-row and main group elements, is expected to yield novel catalysts with unique reactivity. nih.govnih.gov As our mechanistic understanding of NHC-catalyzed reactions deepens, the rational design of next-generation catalysts with even greater performance and selectivity will continue to define the future of this dynamic field. beilstein-journals.orgbeilstein-journals.org

Q & A

Q. How can researchers optimize the synthesis of 1,3-Dicyclohexylbenzimidazolium chloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. A typical approach involves cyclocondensation of benzimidazole derivatives with cyclohexyl halides under inert atmospheres (due to air sensitivity ). Key steps include:

- Reagent Ratios: Maintain a 1:2 molar ratio of benzimidazole precursor to cyclohexyl halide to minimize unreacted intermediates.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for enhanced solubility, followed by recrystallization in ethanol-water mixtures for purification .

- Reaction Time: Monitor via TLC or NMR to terminate the reaction at 12–18 hours to avoid side products.

Yield improvements (up to 70%) are achievable by vacuum distillation to remove volatile byproducts and iterative recrystallization .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR should confirm the absence of unreacted cyclohexyl groups and benzimidazole protons. For example, the downfield shift of N–CH protons (δ 10–11 ppm) indicates quaternization .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak at m/z 318.88 (CHClN) .

- Elemental Analysis: Match calculated and observed C, H, N, and Cl percentages (e.g., Cl content ~11.1%) to confirm purity .

Q. How should researchers assess the purity of this compound for catalytic or biological studies?

Methodological Answer:

- HPLC Analysis: Use a C18 column with a methanol-water mobile phase (70:30 v/v) and UV detection at 254 nm. Purity ≥97% is indicated by a single dominant peak .

- Ion Chromatography: Quantify chloride counterion content to ensure stoichiometric consistency .

- Thermogravimetric Analysis (TGA): Monitor decomposition profiles; pure samples show a sharp mass loss at ~250°C, correlating with chloride release .

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Air Sensitivity: Store under argon or nitrogen in sealed, flame-dried glassware to prevent hydrolysis .

- Moisture Control: Use desiccants (e.g., molecular sieves) in storage containers.

- Temperature: Maintain at 2–8°C for long-term stability; ambient temperatures may accelerate degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

Methodological Answer:

- Crystal Growth: Diffuse diethyl ether vapor into a saturated dichloromethane solution to obtain single crystals .

- Data Collection: Use synchrotron radiation for high-resolution diffraction (≤0.8 Å) to resolve cyclohexyl ring chair conformations and chloride positioning.

- Refinement: Software like SHELXL can model disorder in cyclohexyl groups, with R-factors <5% indicating reliable geometry .

Q. What strategies mitigate side reactions when using this compound in ionic liquid-mediated catalysis?

Methodological Answer:

- Pre-activation: Stir the compound with molecular sieves (3Å) for 24 hours to remove trace water, which can hydrolyze the imidazolium core .

- Catalytic Screening: Test under varying temperatures (60–100°C) and solvent-free conditions to optimize selectivity. For example, in Heck reactions, a 1:1.2 catalyst-to-substrate ratio minimizes aryl halide coupling byproducts .

Q. How can researchers design biological activity studies for this compound while addressing toxicity concerns?

Methodological Answer:

- In Vitro Assays: Use human cell lines (e.g., HEK293) with MTT assays to determine IC values. Include positive controls (e.g., cisplatin) for comparison .

- Toxicokinetics: Model oral and intravenous exposure in rodents, measuring plasma concentrations via LC-MS/MS over 72 hours. Adjust doses if neurotoxicity (e.g., tremors) is observed at >50 mg/kg .

Q. What experimental approaches evaluate the stability of this compound under extreme pH or temperature conditions?

Methodological Answer:

- Accelerated Aging Studies: Incubate samples at 40°C/75% relative humidity for 30 days. Monitor degradation via HPLC and FTIR (loss of N–H stretches at 3400 cm) .

- pH Stability: Dissolve in buffered solutions (pH 2–12) and analyze chloride release via ion-selective electrodes. Stability is optimal at pH 4–8 .

Q. How should researchers address contradictory data in spectroscopic analysis of this compound?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。